molecular formula C20H18O2 B10843860 4,5-Dibenzyl-1,2-benzenediol

4,5-Dibenzyl-1,2-benzenediol

Cat. No.: B10843860
M. Wt: 290.4 g/mol
InChI Key: SQDMOCPHIXUCCE-UHFFFAOYSA-N
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Description

4,5-Dibenzylbenzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and two benzyl groups at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibenzylbenzene-1,2-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with benzene-1,2-diol, benzyl groups can be introduced at positions 4 and 5 through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 4,5-dibenzylbenzene-1,2-diol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibenzylbenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents such as sodium borohydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride with a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dibenzylbenzene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dibenzylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl groups can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .

Comparison with Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure but lacks the benzyl groups.

    Resorcinol (benzene-1,3-diol): Hydroxyl groups at positions 1 and 3.

    Hydroquinone (benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.

Comparison: 4,5-Dibenzylbenzene-1,2-diol is unique due to the presence of benzyl groups at positions 4 and 5, which significantly influence its chemical reactivity and biological activity. The benzyl groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

4,5-dibenzylbenzene-1,2-diol

InChI

InChI=1S/C20H18O2/c21-19-13-17(11-15-7-3-1-4-8-15)18(14-20(19)22)12-16-9-5-2-6-10-16/h1-10,13-14,21-22H,11-12H2

InChI Key

SQDMOCPHIXUCCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2CC3=CC=CC=C3)O)O

Origin of Product

United States

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